molecular formula C16H11NO4 B049090 Aristolactam AIIIa CAS No. 97399-91-2

Aristolactam AIIIa

Cat. No. B049090
CAS RN: 97399-91-2
M. Wt: 281.26 g/mol
InChI Key: PFXGXKFPTAJYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Aristolactam AIIIa involves the use of carbon chemical shift calculations for structural elucidation . Different levels of theory were employed, and solvent effects were considered in the geometry optimizations and carbon chemical shift calculations .


Molecular Structure Analysis

Aristolactam AIIIa’s molecular structure has been analyzed using correlations between calculated and experimental 13C NMR chemical shifts . The literature describes many different structures of aristolactam and aristolochic acid derivatives because all positions on the phenanthrene skeleton may be substituted by hydroxyl and methoxyl groups .


Chemical Reactions Analysis

Aristolactam AIIIa was found to be the most potent compound of the series . This result confirms previous studies in which compound 4 strongly inhibited various kinases such as CDK2, CDK4, and Aurora 2 kinase, with IC 50 values of 0.14, 1.42, and 2.14 μM, respectively .


Physical And Chemical Properties Analysis

Aristolactam AIIIa has a molecular weight of 281.26 . It is a powder that is stable under recommended storage conditions .

Scientific Research Applications

Inhibitor of Protein Kinases

Aristolactam AIIIa has been identified as a potent inhibitor of protein kinases DYRK1A and CDK1/Cyclin B . These kinases play an important role in the regulation of various cellular processes by phosphorylating serine, threonine, and/or tyrosine residues .

Neurodegenerative Diseases

High levels of DYRK1A, a protein kinase that Aristolactam AIIIa inhibits, are associated with neurodegenerative diseases and are also believed to be involved in the neurobiological abnormalities observed in Down Syndrome . Therefore, Aristolactam AIIIa could potentially be used in the treatment of these conditions.

Cancer Treatment

The cyclin-dependent kinases (CDKs), which Aristolactam AIIIa inhibits, are implicated in viral infections, cancer, and neurodegenerative pathologies . Therefore, Aristolactam AIIIa could potentially be used in the treatment of these conditions.

Inhibitor of Polo-like Kinase 1 (Plk1)

Aristolactam AIIIa has been identified as a new type of Plk1 inhibitors, targeting the Polo Box domain (PBD) . Plk1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer, making it a promising target for cancer therapy .

Nephrotoxicity

Studies of chemical composition showed there were multiple aristolactams that possessed high nephrotoxicity . Aristolactam AIIIa is one of these compounds . This property could be of interest in the study of kidney diseases or in the development of drugs that target the kidneys.

Plant Extracts

Aristolactam AIIIa was found in the plant extracts from New Caledonia and French Guyana during a systematic in vitro evaluation of 2,500 plant extracts . This indicates that Aristolactam AIIIa could potentially be used in the development of new plant-based medicines or treatments.

Safety And Hazards

Aristolactam AIIIa should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas, and all sources of ignition should be removed .

Future Directions

Aristolactam AIIIa has been identified as a promising lead compound for further developing anti-tumor drugs . Its potential anti-tumor mechanism is expected to shed light on future research . It has been found to strongly inhibit the activity of protein kinases DYRK1A and CDK1/Cyclin B , suggesting its potential use in the treatment of diseases related to these kinases.

properties

IUPAC Name

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXGXKFPTAJYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolactam AIIIa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aristolactam AIIIa
Reactant of Route 2
Aristolactam AIIIa
Reactant of Route 3
Aristolactam AIIIa
Reactant of Route 4
Aristolactam AIIIa
Reactant of Route 5
Aristolactam AIIIa
Reactant of Route 6
Aristolactam AIIIa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.